molecular formula C19H22N2O3 B1305555 4-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-2,6-dimethoxy-phenol CAS No. 383149-12-0

4-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-2,6-dimethoxy-phenol

Cat. No. B1305555
CAS RN: 383149-12-0
M. Wt: 326.4 g/mol
InChI Key: JXAXKCRNYQFDAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the synthesis of ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethylindole-3-carboxylate, which was achieved through a series of reactions including the Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction with an overall yield of 19.3% . This suggests that the synthesis of the compound might also require a multi-step approach, potentially involving similar reactions to introduce the indole moiety and the substituted phenol group.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . These studies often reveal the presence of tautomeric forms and the preferred conformation in the solid state. For example, (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol exists in the enol form in the solid state . This information is crucial for understanding the molecular structure of the compound , as it may also exhibit tautomerism and conformational preferences.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through their interactions with various reagents. For instance, 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane reacts with different reagents under mild conditions to yield a variety of products . This indicates that the compound may also participate in a range of chemical reactions, potentially leading to the formation of new derivatives or products with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using spectroscopic techniques such as IR, UV/vis, and NMR spectroscopy . These studies provide insights into the electronic structure, vibrational frequencies, and absorption spectra, which are essential for understanding the behavior of the compound . Additionally, computational methods such as density functional theory (DFT) have been used to predict nonlinear optical properties and to study intramolecular proton transfer . These methods could be applied to the compound to predict its physical and chemical properties, including its potential as a nonlinear optical material.

Safety and Hazards

The safety and hazards associated with indole derivatives can vary widely depending on their exact structure and functional groups. Some indole derivatives may be hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Indole derivatives are a topic of ongoing research due to their diverse biological activities and potential therapeutic applications . Future research may focus on synthesizing new indole derivatives and studying their properties and biological activities.

properties

IUPAC Name

4-[[2-(1H-indol-3-yl)ethylamino]methyl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-9-13(10-18(24-2)19(17)22)11-20-8-7-14-12-21-16-6-4-3-5-15(14)16/h3-6,9-10,12,20-22H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAXKCRNYQFDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CNCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389732
Record name 4-({[2-(1H-Indol-3-yl)ethyl]amino}methyl)-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383149-12-0
Record name 4-({[2-(1H-Indol-3-yl)ethyl]amino}methyl)-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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